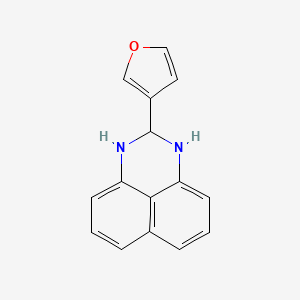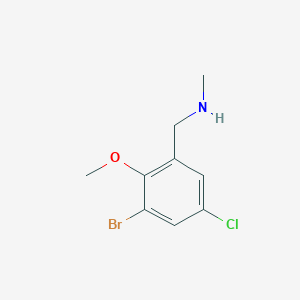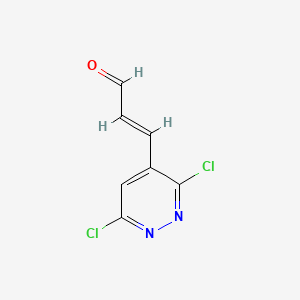
3-(3,6-Dichloropyridazin-4-yl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,6-Dichloropyridazin-4-yl)prop-2-enal is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms at positions 3 and 6 on the pyridazine ring and an aldehyde group attached to a prop-2-enal chain at position 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-dichloropyridazin-4-yl)prop-2-enal typically involves the chlorination of pyridazine derivatives. One common method is the reaction of maleic hydrazide with phosphorus oxychloride (POCl3) to form 3,6-dichloropyridazine . This intermediate can then be further reacted with appropriate aldehyde precursors under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of 3-(3,6-dichloropyridazin-4-yl)prop-2-enal may involve large-scale chlorination processes and the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,6-Dichloropyridazin-4-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
3-(3,6-Dichloropyridazin-4-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(3,6-dichloropyridazin-4-yl)prop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloropyridazine: A closely related compound with similar chemical properties and reactivity.
3,6-Dibromopyridazine: Another halogenated pyridazine with bromine atoms instead of chlorine.
3,6-Dichloropyrimidine: A structurally similar compound with a pyrimidine ring instead of pyridazine.
Uniqueness
3-(3,6-Dichloropyridazin-4-yl)prop-2-enal is unique due to the presence of both the aldehyde group and the prop-2-enal chain, which confer distinct reactivity and potential biological activities compared to other halogenated pyridazines .
Propriétés
Formule moléculaire |
C7H4Cl2N2O |
|---|---|
Poids moléculaire |
203.02 g/mol |
Nom IUPAC |
(E)-3-(3,6-dichloropyridazin-4-yl)prop-2-enal |
InChI |
InChI=1S/C7H4Cl2N2O/c8-6-4-5(2-1-3-12)7(9)11-10-6/h1-4H/b2-1+ |
Clé InChI |
SQSISXMWNLSNFI-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(C(=NN=C1Cl)Cl)/C=C/C=O |
SMILES canonique |
C1=C(C(=NN=C1Cl)Cl)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride](/img/structure/B13547521.png)



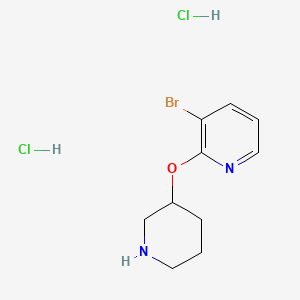
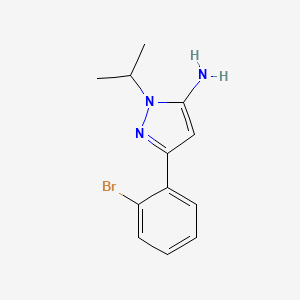
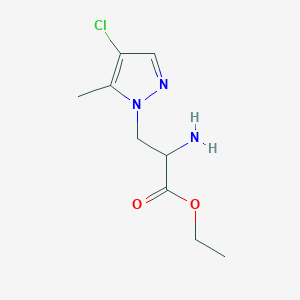
![ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride](/img/structure/B13547572.png)
